4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine
Description
Properties
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-16-26-22-10-8-20(9-11-22)17-23-25-14-12-24(13-15-25)18-21-6-4-19(2)5-7-21/h4-11,17H,3,12-16,18H2,1-2H3/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYMMBRGKNPEH-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 351.5 g/mol. The compound features a piperazine ring, which is often associated with various biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that compounds containing piperazine moieties can exhibit significant antitumor effects. For instance, derivatives of piperazine have been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest at specific phases, particularly the G2/M phase .
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | A549 | 1.02 | Telomerase inhibition |
| Compound 12 | BGC-823 | 0.12 | Caspase-dependent apoptosis |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications in the piperazine structure can enhance antibacterial efficacy against various strains of bacteria. The presence of substituents like propoxy and methyl groups may contribute to improved interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Case Studies
- Antitumor Efficacy : In a study focusing on novel piperazine derivatives, researchers synthesized several compounds and tested their activity against multiple cancer cell lines. The results indicated that the presence of specific substituents on the piperazine ring significantly influenced cytotoxicity, with some derivatives demonstrating IC50 values lower than standard chemotherapy agents .
- Mechanistic Insights : Another investigation into the biological activity of piperazine derivatives revealed that certain compounds could effectively inhibit telomerase activity in cancer cells, thereby preventing cellular proliferation. This was attributed to the structural configuration allowing strong interactions with key residues involved in telomerase function .
Q & A
Q. What are the recommended synthetic pathways for preparing 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a condensation reaction between 4-(4-methylbenzyl)piperazine and 4-propoxybenzaldehyde. Key steps include:
- Reagent Selection : Use anhydrous ethanol or methanol as solvents with catalytic glacial acetic acid to facilitate imine bond formation (Schiff base reaction) .
- Reaction Monitoring : Track reaction progression via TLC or HPLC to optimize reflux duration (typically 2–6 hours).
- Purification : Precipitate the product by pouring the reaction mixture into ice water, followed by recrystallization from ethanol to enhance purity (>95%) .
- Yield Optimization : Adjust molar ratios (1:1.2 for aldehyde:piperazine) and temperature (70–80°C) to balance reaction efficiency and byproduct formation.
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR to confirm the imine proton (δ 8.2–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm). FT-IR identifies C=N stretching (~1640 cm) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~406.2 for CHNO) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and degradation profiles.
Q. What computational tools are suitable for predicting the molecular geometry and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use Gaussian 09 or ORCA to calculate bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using GROMACS to predict solubility and aggregation behavior.
- Docking Studies : Autodock Vina models interactions with biological targets (e.g., enzymes or receptors) to guide functional studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for assay conditions (pH, temperature, solvent effects).
- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential metabolic degradation .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions with non-target proteins .
- Data Normalization : Apply statistical tools (e.g., Z-score normalization) to harmonize results from high-throughput vs. low-throughput studies .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of modifications to the benzylidene and propoxy moieties?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO) on the benzylidene ring to test electronic effects on target binding .
- Isosteric Replacement : Substitute the propoxy group with ethoxy or cyclopropoxy groups to evaluate steric and hydrophobic contributions .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., tyrosine kinases) and correlate with computed LogP and polar surface area values .
Q. How can researchers integrate computational reaction design tools to accelerate the discovery of derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Prediction : Use artificial intelligence platforms (e.g., ICReDD) to predict feasible synthetic routes for novel derivatives .
- Quantum Chemical Calculations : Optimize transition states for key reactions (e.g., imine formation) to identify catalysts (e.g., Lewis acids) that lower activation energy .
- Machine Learning Models : Train models on existing bioactivity data to prioritize derivatives with predicted high binding affinity or low toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
